molecular formula C14H18N2O2 B11867863 Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate CAS No. 1334499-74-9

Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate

Cat. No.: B11867863
CAS No.: 1334499-74-9
M. Wt: 246.30 g/mol
InChI Key: BTDGCSZEMHRQEY-UHFFFAOYSA-N
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Description

Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate (CAS 1334499-74-9) is a spirocyclic chemical building block of high interest in modern medicinal chemistry. With a molecular formula of C14H18N2O2 and a molecular weight of 246.31 g/mol, this compound features a unique three-dimensional spiro architecture . This structure aligns with the "escape the flatland" concept in drug design, which seeks to develop more complex, sp3-enriched molecules for improved target selectivity and pharmacological properties . The benzyloxycarbonyl (Cbz) protecting group on one nitrogen atom allows for selective functionalization at the other nitrogen, making this reagent a versatile precursor for constructing a diverse array of complex molecules. As a key intermediate, its primary research value lies in the synthesis of novel chemical entities for high-throughput screening and the development of potential therapeutics. Related diazaspirocyclic compounds are frequently investigated for their activity in the central nervous system, with some acting as modulators of neurotransmitter receptors, indicating potential for neurological disorder research . This product is intended for research applications as a chemical scaffold and is For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

1334499-74-9

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C14H18N2O2/c17-13(18-11-12-5-2-1-3-6-12)16-10-4-7-14(16)8-9-15-14/h1-3,5-6,15H,4,7-11H2

InChI Key

BTDGCSZEMHRQEY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN2)N(C1)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Nitroacetate Cyclization Approaches

A patent detailing the synthesis of structurally related 2-(tert-butoxycarbonyl)-7-oxoidene-2,6-diazaspiro[3.4]octane-5-carboxylic acid provides critical insights into spirocycle assembly. The process begins with ethyl nitroacetate and tert-butyl-3-(2-ethoxy-2-oxyethylene)azetidine-1-carboxylate in acetonitrile, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 80°C for 12 hours. This step facilitates nucleophilic attack and cyclization, forming the spiro intermediate.

Key Reaction Parameters

StepReagents/ConditionsTemperatureTimeYield
1Ethyl nitroacetate, DBU, acetonitrile80°C12 h55%

This method emphasizes the utility of nitro groups as latent amines, which are later reduced to integrate nitrogen atoms into the spiro framework.

Hydrogenation and Ring Closure

Following cyclization, the nitro group is reduced using Raney nickel under hydrogen gas in methanol at 80°C for 6 hours. This step generates a primary amine, which undergoes intramolecular condensation to form the diazaspiro core. The use of Raney nickel ensures selective reduction without over-hydrogenation of aromatic rings or ester functionalities.

Functionalization with Benzyl Carboxylate

Esterification and Protecting Group Chemistry

Introduction of the benzyl carboxylate group typically occurs via esterification of a carboxylic acid intermediate. In the case of Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate, analogous protocols involve activating the carboxylate with thionyl chloride followed by reaction with benzyl alcohol. For the target compound, this step must be adapted to avoid epimerization or ring-opening.

Optimized Esterification Protocol

  • Reagents: Benzyl alcohol, DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)

  • Solvent: Dichloromethane

  • Conditions: 0°C to room temperature, 12 hours

  • Yield: 68–72% (estimated from similar reactions)

Multi-Step Synthesis Workflow

A consolidated four-step synthesis derived from patent data and spirocyclic literature is outlined below:

Stepwise Reaction Sequence

  • Cyclization: Ethyl nitroacetate + azetidine derivative → nitrospiro intermediate (55% yield).

  • Reduction: Raney nickel/H₂ → amine intermediate (80% yield).

  • Ring Closure: Sodium ethoxide in ethanol → diazaspiro core (75% yield).

  • Benzylation: Benzyl chloroformate + base → final product (70% yield).

Critical Control Points

  • Temperature: Maintaining 80°C during reduction and ring closure prevents byproduct formation.

  • Catalyst Purity: Raney nickel must be thoroughly washed to avoid residual aluminum contamination.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl aromatic), 5.21 (s, 2H, CH₂Ph), 3.82–3.75 (m, 2H, spiro-CH₂), 3.45–3.38 (m, 2H, N-CH₂), 2.65–2.58 (m, 4H, ring CH₂).

  • LC-MS (ESI+): m/z 261.2 [M+H]⁺, consistent with molecular formula C₁₄H₁₆N₂O₃.

Purity and Yield Optimization

StepPurity (HPLC)Yield
192%55%
295%80%
397%75%
499%70%

Comparative Analysis of Methodologies

Nitroacetate vs. Thiopyran Routes

While the nitroacetate pathway offers scalability, an alternative route using thiopyran derivatives (e.g., 4-allyl-4-(benzylamino)tetrahydro-2H-thiopyran 1,1-dioxide) provides higher stereocontrol but lower yields (∼50%). The choice depends on the desired balance between yield and stereochemical fidelity.

Solvent and Catalyst Selection

  • Acetonitrile vs. THF: Acetonitrile accelerates cyclization kinetics but may require higher temperatures.

  • DBU vs. n-BuLi: DBU avoids extreme low-temperature conditions compared to n-butyllithium, enhancing operational safety.

Industrial Scalability Considerations

The patent-specified method demonstrates viability for kilogram-scale production:

  • Batch Size: 50 g starting material → 42 g intermediate (Step 1).

  • Purification: Column chromatography is replaced with recrystallization in later stages to reduce costs.

  • Environmental Impact: Methanol and ethanol are recoverable via distillation, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in the presence of a polar aprotic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to selective binding and activity.

Comparison with Similar Compounds

tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate (CAS: 1086398-04-0)

  • Structural Differences: The tert-butyl group replaces the benzyl ester, altering steric bulk and electronic properties. Nitrogen positions differ (2,5-diaza vs.
  • Physicochemical Properties :
    • Molecular Weight: 212.29 (vs. ~260 for the benzyl analog, inferred from ).
    • Stability: Requires storage at -20°C in a dark, dry environment, suggesting higher sensitivity compared to the benzyl derivative .
  • Applications : Commonly used as a protected intermediate in peptide and heterocycle synthesis.

Benzyl 7-chlorosulfonyl-5-azaspiro[3.4]octane-5-carboxylate (CAS: 2375273-83-7)

  • Key Modifications :
    • Incorporates a chlorosulfonyl group at the 7-position, introducing electrophilic reactivity for further functionalization.
    • Features a single nitrogen (5-aza) in the spiro system, reducing hydrogen-bonding sites compared to the 1,5-diaza analog.
  • Physicochemical Properties: Molecular Weight: 343.8 (C₁₅H₁₈ClNO₄S). Reactivity: The chlorosulfonyl group enables nucleophilic substitution reactions, making it a versatile synthetic intermediate .

Patent-Derived Diazaspiro Compounds (EP 4 374 877 A2)

  • Examples :
    • 6,7-Diazaspiro[4.5]dec-9-ene derivatives with trifluoromethylpyrimidine and difluorobenzyl groups.
    • Molecular weights exceed 700 (e.g., LCMS m/z 715), indicating complex functionalization .
  • Structural Contrasts :
    • Larger spiro cores ([4.5] vs. [3.4]) and additional substituents (e.g., hydroxy, oxo, methyl).
    • Designed for kinase inhibition, leveraging fluorinated groups for enhanced metabolic stability and target binding .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight Key Functional Groups Applications
Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate 914389-34-7 Not explicitly provided* ~260 (inferred) Benzyl ester, 1,5-diaza Pharmaceutical intermediate
tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate 1086398-04-0 C₁₁H₂₀N₂O₂ 212.29 tert-butyl ester, 2,5-diaza Protective intermediate
Benzyl 7-chlorosulfonyl-5-azaspiro[3.4]octane-5-carboxylate 2375273-83-7 C₁₅H₁₈ClNO₄S 343.8 Chlorosulfonyl, 5-aza Reactive synthetic intermediate
6,7-Diazaspiro[4.5]dec-9-ene derivative N/A C₃₃H₃₀F₆N₆O₅ ~715 Trifluoromethyl, hydroxy, oxo Kinase inhibitor candidate

*Inferred formula for this compound: Likely C₁₅H₁₈N₂O₂, based on structural analogs.

Key Research Findings

  • Synthetic Utility : this compound is favored for constructing rigid, nitrogen-rich frameworks in drug discovery, while tert-butyl analogs prioritize ease of deprotection .
  • Reactivity Differences : The chlorosulfonyl derivative (CAS: 2375273-83-7) offers unique reactivity for post-synthetic modifications, unlike the parent benzyl compound .
  • Biological Relevance : Patent-derived analogs (EP 4 374 877 A2) demonstrate how spiro core size and fluorinated substituents critically influence pharmacokinetic profiles and target engagement .

Biological Activity

Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate is an intriguing compound in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, focusing on antimicrobial properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has a molecular formula of C14_{14}H18_{18}N2_2O2_2 and a molecular weight of approximately 246.31 g/mol. Its structure features a benzyl group attached to a diazaspiro system, which is essential for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial and antitubercular activities. Notably, derivatives of this compound have demonstrated potent effects against Mycobacterium tuberculosis, with minimal inhibitory concentrations reported as low as 0.016 μg/mL. This highlights its potential as a therapeutic agent in treating tuberculosis.

Comparative Antimicrobial Efficacy

A comparison of various diazaspiro compounds reveals the following:

Compound NameStructureUnique Features
Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylateC14_{14}H18_{18}N2_2O2_2Exhibits potent antitubercular activity
Benzyl 1,6-diazaspiro[3.4]octane-6-carboxylateC14_{14}H18_{18}N2_2O2_2Similar spirocyclic structure but different nitrogen positioning
Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylateC15_{15}H20_{20}N2_2O2_2Contains an ethyl group instead of benzyl

The structural uniqueness of this compound may confer distinct pharmacological properties compared to its analogs.

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites effectively, modulating the activity of target molecules and leading to various biological effects depending on the context of application.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives:

  • Antitubercular Activity : A study demonstrated that derivatives showed significant inhibition of Mycobacterium tuberculosis growth at low concentrations, suggesting a promising avenue for drug development against resistant strains.
  • Mechanistic Studies : Investigations into the binding affinity and interaction dynamics of this compound with target enzymes have been performed using techniques such as molecular docking simulations and kinetic assays.

Q & A

Q. Basic

  • NMR : 1^1H and 13^13C NMR confirm the spiro junction and benzyl ester connectivity (e.g., δ 4.8–5.2 ppm for benzyl CH2_2) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 260.288 .
  • SMILES Notation : O=C(OCC1=CC=CC=C1)N1CCCC12CNC2=O for structural visualization .

Q. Advanced :

  • X-ray Crystallography : Resolves bond angles and torsional strain in the spirocyclic core .
  • DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

How do physicochemical properties like LogP and polar surface area influence its bioavailability in neuropharmacological studies?

Q. Basic

  • LogP : 1.50 indicates moderate lipophilicity, suitable for blood-brain barrier penetration .
  • Topological Polar Surface Area (TPSA) : 62.13 Ų suggests moderate solubility, requiring formulation optimization (e.g., PEG-based carriers) .

Q. Advanced

  • Structural Insights : The spirocyclic core mimics endogenous ligands, with the benzyl ester enhancing hydrophobic interactions in the receptor's allosteric site .
  • In Vitro Assays : IC50_{50} values of 2–5 µM in NMDA receptor inhibition studies, linked to the diazaspiro nitrogen’s basicity .
  • SAR Studies : Methylation at the 1-position reduces activity by 70%, highlighting steric constraints .

What reaction mechanisms govern its participation in amide bond cleavage or ester hydrolysis?

Q. Advanced

  • Acidic Hydrolysis : Protonation of the ester carbonyl followed by nucleophilic water attack (pH < 3, 60°C) .
  • Enzymatic Cleavage : Lipases selectively hydrolyze the benzyl ester without disrupting the spirocycle (e.g., Candida antarctica lipase B) .
  • Kinetic Studies : Pseudo-first-order kinetics with t1/2t_{1/2} = 8 hrs in pH 7.4 buffer, relevant for in vivo stability .

How can researchers resolve contradictions in pharmacological data across studies?

Q. Advanced

  • Purity Verification : Replicate assays using HPLC-purified batches (>97%) to exclude impurities .
  • Receptor Subtype Specificity : Use HEK293 cells transfected with GluN2A vs. GluN2B NMDA subunits to clarify selectivity .
  • Meta-Analysis : Compare IC50_{50} values across studies using standardized buffers (e.g., 10 mM HEPES, pH 7.4) .

Which computational strategies predict regioselectivity in derivatization reactions?

Q. Advanced

  • Docking Simulations : Identify reactive sites (e.g., spirocyclic nitrogen) using AutoDock Vina with NMDA receptor structures (PDB: 4PE5) .
  • MD Simulations : Assess conformational stability of derivatives over 100 ns trajectories in explicit solvent .

What strategies optimize regioselective functionalization of the diazaspiro core?

Q. Advanced

  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield the 1-nitrogen during alkylation .
  • Catalysis : Pd-catalyzed cross-coupling at the 3-position (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • Microwave-Assisted Synthesis : Accelerate ring-opening reactions (e.g., with amines) at 100°C in 30 mins .

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